

Protocol for residue analysis of (1S,2S)-bitertanol in soil samples

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Compound of Interest

Compound Name: (1S,2S)-bitertanol

Cat. No.: B1214564

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An Application Note for the Residue Analysis of **(1S,2S)-Bitertanol** in Soil

Objective

This document provides a detailed protocol for the extraction, cleanup, and quantification of the **(1S,2S)-bitertanol** stereoisomer in soil samples. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Principle

Bitertanol residues are extracted from soil samples using an acetonitrile-based solvent system. The QuEChERS method is employed for its efficiency and high-throughput capabilities.^[1] Co-extracted matrix interferences are subsequently removed using dispersive solid-phase extraction (d-SPE). The final extract is analyzed using a chiral HPLC column to separate the bitertanol stereoisomers, followed by detection with a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.^{[2][3]}

Apparatus and Reagents

- Apparatus:
 - High-speed centrifuge capable of accommodating 50 mL tubes
 - Horizontal shaker

- Vortex mixer
- Analytical balance
- Sample pulverizer/homogenizer
- 50 mL and 15 mL polypropylene centrifuge tubes
- LC-MS/MS system (e.g., SCIEX QTRAP 4500 or equivalent)[2]
- Chiral HPLC column (e.g., compatible with stereoisomer separation)
- Reagents:
 - Acetonitrile (LC-MS grade)
 - Water (LC-MS grade)
 - Magnesium sulfate (MgSO_4), anhydrous
 - Sodium chloride (NaCl)
 - Trisodium citrate dihydrate
 - Disodium citrate sesquihydrate
 - Primary secondary amine (PSA) sorbent
 - **(1S,2S)-Bitertanol** analytical standard
 - Other bitertanol stereoisomer standards (for chromatographic separation validation)

Experimental Protocols

Sample Preparation

- Air-dry the collected soil samples to a constant weight, removing any large debris such as stones and plant matter.
- Homogenize the dried soil using a sample pulverizer.

- Sieve the homogenized soil through a 2 mm mesh to ensure uniformity.
- Store the prepared samples in sealed containers at -20°C until extraction.

Extraction (QuEChERS AOAC Method)

- Weigh 10 g of the prepared soil sample into a 50 mL polypropylene centrifuge tube.[\[4\]](#)
- Add 10 mL of acetonitrile to the tube.[\[4\]](#)
- Add the QuEChERS extraction salts: 4 g MgSO_4 , 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate.[\[4\]](#)
- Immediately cap the tube and shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Place the tube on a horizontal shaker and shake for 10 minutes.[\[4\]](#)
- Centrifuge the sample at 5000 rpm for 5 minutes.[\[4\]](#)
- The resulting upper layer is the acetonitrile extract containing the bitertanol residues.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the acetonitrile supernatant from the extraction step into a 2 mL d-SPE tube.
- The d-SPE tube should contain 150 mg of anhydrous MgSO_4 and 50 mg of PSA sorbent.
- Vortex the tube for 30 seconds to facilitate the cleanup process.
- Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes to pellet the sorbent.
- Carefully collect the cleaned supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Chiral LC-MS/MS Analysis

- LC System: High-Performance Liquid Chromatography system.[\[2\]](#)

- MS System: Tandem Mass Spectrometer.[2]
- Chiral Column: A column capable of separating bitertanol stereoisomers is required. The selection should be based on literature recommendations or in-house development.[5]
- Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, often with modifiers like formic acid or ammonium acetate to improve ionization.
- Injection Volume: 5-10 μL .
- MS/MS Detection:
 - Ionization Mode: Electrospray Ionization (ESI), positive mode.
 - Monitoring Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Specific precursor-to-product ion transitions for bitertanol must be optimized. Example transitions for bitertanol are $338 \rightarrow 70$ and $338 \rightarrow 269$. [3] At least two transitions should be monitored for confident identification and quantification.

Method Validation and Data

The analytical method should be validated to ensure its performance characteristics are suitable for the intended application. Key parameters include linearity, recovery (accuracy), precision, and limits of detection (LOD) and quantification (LOQ).[6]

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of bitertanol stereoisomers in soil and other matrices.[5][7]

Table 1: Linearity and Limits of Detection/Quantification

Parameter	Value	Notes
Calibration Range	0.02 - 10 mg/L	Matrix-matched calibration curves should be used.[5][7]
Linearity (R ²)	≥ 0.999	Demonstrates a strong linear relationship.[5][7]
Limit of Detection (LOD)	0.005 mg/kg	Typical value for multi-residue methods in soil.[8]

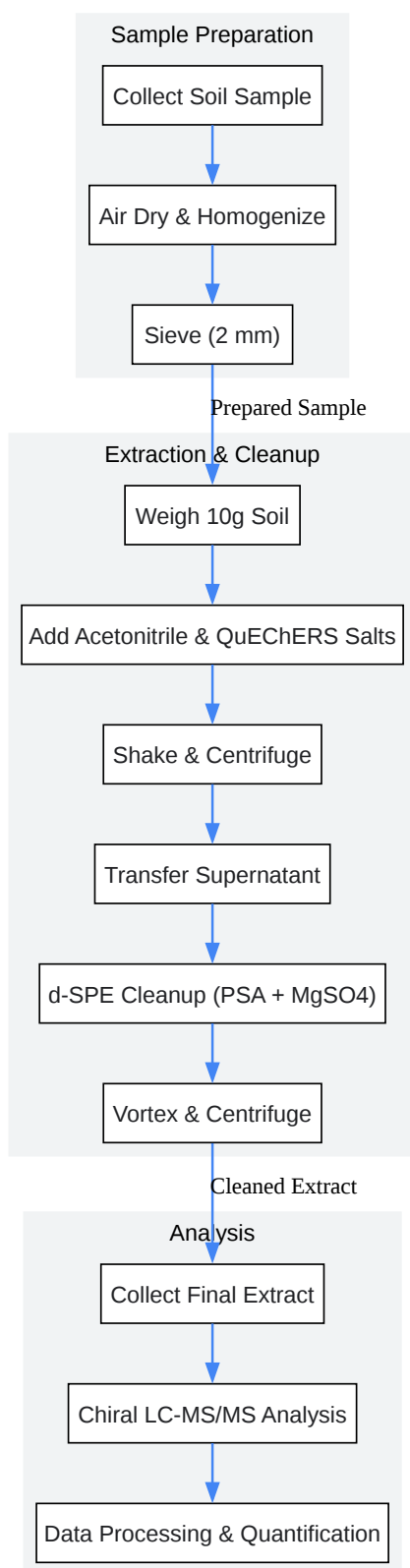
| Limit of Quantification (LOQ) | 0.01 - 0.05 mg/kg | The lowest concentration quantifiable with acceptable precision and accuracy.[8] |

Table 2: Accuracy and Precision

Parameter	Value	Notes
Mean Recovery	74.6% - 101.0%	Spiked samples at various concentration levels.[5][7]
Intraday Precision (RSD)	0.6% - 9.9%	Relative Standard Deviation for replicate analyses within the same day.[5][7]

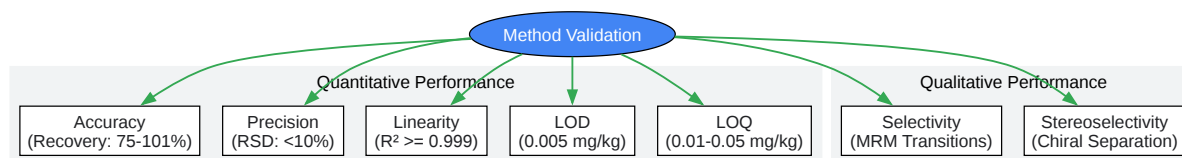
| Interday Precision (RSD) | 0.6% - 9.9% | Relative Standard Deviation for replicate analyses on different days.[5][7] |

Visualized Workflows



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Caption: Workflow for Bitertanol Residue Analysis in Soil.



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Caption: Key Parameters for Analytical Method Validation.

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